Product packaging for Aflatoxin G2-13C17(Cat. No.:CAS No. 1217462-49-1)

Aflatoxin G2-13C17

Cat. No.: B1514405
CAS No.: 1217462-49-1
M. Wt: 347.16 g/mol
InChI Key: WPCVRWVBBXIRMA-DENWKYDXSA-N
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Description

Significance of Mycotoxin Contamination in Global Food and Feed Safety

Mycotoxins are naturally occurring toxins produced by certain species of fungi, such as Aspergillus, Fusarium, and Penicillium, that can contaminate a wide array of agricultural commodities. researcherslinks.com These toxins can develop on crops in the field, during harvest, or in storage, particularly in warm and humid conditions. r-biopharm.comresearcherslinks.com Commonly affected products include cereals like corn and wheat, nuts, spices, and dried fruits. r-biopharm.comintertek.com

The impact of mycotoxin contamination is twofold, posing serious risks to both public health and economic stability. r-biopharm.com Ingestion of mycotoxin-contaminated food can lead to a range of adverse health effects in humans and animals, from acute poisoning to chronic conditions, including immune deficiency and cancer. intertek.com For instance, aflatoxins are recognized as potent carcinogens. r-biopharm.com

Economically, the presence of mycotoxins can lead to significant financial losses for the agricultural and food industries. researcherslinks.com Contaminated crops may need to be destroyed, and products can be recalled from the market, leading to supply chain disruptions and increased food prices. intertek.com Furthermore, stringent regulatory limits on mycotoxin levels in food and feed can create trade barriers for exporting countries. r-biopharm.comeuropa.eu The global nature of the food supply chain means that mycotoxin contamination in one region can have far-reaching consequences, making it a critical issue for international food security. intertek.comeuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B1514405 Aflatoxin G2-13C17 CAS No. 1217462-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVRWVBBXIRMA-DENWKYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746848
Record name (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217462-49-1
Record name (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Linchpin of Accurate Measurement: Isotope Labeled Internal Standards

The Critical Role of Isotope-Labeled Internal Standards in Advanced Analytical Chemistry

In the precise world of analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results is a constant endeavor. scioninstruments.com The complexity of food and feed matrices often introduces "matrix effects," where other components in the sample can interfere with the detection of the target analyte, leading to inaccurate quantification. musechem.comclearsynth.com

This is where isotope-labeled internal standards play a crucial role. musechem.com These are molecules that are chemically identical to the analyte of interest but have some of their atoms replaced with heavier stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (D). clearsynth.comszabo-scandic.com Because they have nearly identical chemical and physical properties to their non-labeled counterparts, they behave similarly during sample preparation, extraction, and analysis. musechem.comlibios.fr

By adding a known amount of an isotope-labeled internal standard to a sample at the beginning of the analytical process, scientists can effectively compensate for any variations or losses that may occur. musechem.com Since the internal standard and the native analyte are affected in the same way by matrix effects and instrument variability, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the analyte's true concentration. scioninstruments.comlgcstandards.com This use of stable isotope internal standards significantly enhances the precision, accuracy, and reliability of analytical measurements, making them indispensable for method validation and quality control. musechem.comclearsynth.com

Aflatoxin G2 13c17: the Gold Standard for Detection

Positioning Aflatoxin G2-13C17 as a Definitive Reference in Analytical Methodologies

This compound is the stable isotope-labeled analog of Aflatoxin G2, with all 17 carbon atoms replaced by the ¹³C isotope. sigmaaldrich.com This specific labeling creates a distinct mass difference from the native Aflatoxin G2, allowing for clear differentiation in mass spectrometric analyses while maintaining the same chemical behavior. libios.fr

This makes this compound an ideal internal standard for the quantitative analysis of Aflatoxin G2 in a variety of complex matrices, including food and feed samples. sigmaaldrich.com Its use is particularly critical in methods like stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are considered the gold standard for mycotoxin analysis. libios.frsigmaaldrich.com

The application of this compound allows analytical laboratories to:

Achieve Accurate Quantification: By correcting for matrix effects and variations in instrument response, it ensures that the measured concentration of Aflatoxin G2 is a true reflection of its presence in the sample. musechem.coma-2-s.com

Enhance Method Robustness: It serves as a reliable benchmark for validating analytical methods, ensuring they are consistent and reproducible. musechem.comclearsynth.com

Ensure Regulatory Compliance: The precision afforded by this internal standard helps food producers and regulatory agencies to accurately monitor Aflatoxin G2 levels and ensure they comply with strict safety limits. r-biopharm.coma-2-s.com

The availability of high-purity, certified this compound analytical standards provides researchers and quality control laboratories with a crucial tool to safeguard the global food supply. libios.frsigmaaldrich.com

Table 1: Properties of this compound

Property Value
CAS Number 1217462-49-1 sigmaaldrich.com
Empirical Formula ¹³C₁₇H₁₄O₇ sigmaaldrich.com
Molecular Weight 347.16 sigmaaldrich.com
Purity ≥97.0% (HPLC) sigmaaldrich.com
Isotopic Purity Uniformly enriched in ¹³C, at 98% isotopic purity libios.fr

| Format | Single component solution, typically ~0.5 µg/mL in acetonitrile (B52724) sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

Compound Name
Aflatoxin G2
This compound
Carbon-13

Fundamental Principles of Stable Isotope Dilution Assay (SIDA) for Mycotoxin Quantification

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique for the precise quantification of analytes, including mycotoxins. nih.gov The core principle of SIDA involves the addition of a known amount of a stable isotope-labeled version of the target analyte, known as an internal standard, to the sample at the earliest stage of analysis. nih.govwuxiapptec.com This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as Carbon-13 (¹³C). nih.gov

Aflatoxin G2-¹³C₁₇ is the ¹³C isotope-labeled counterpart of the mycotoxin Aflatoxin G2. sigmaaldrich.com Because the labeled (this compound) and unlabeled (Aflatoxin G2) compounds have nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. wuxiapptec.cominikem.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. musechem.comlibios.fr

During mass spectrometric detection, the instrument can differentiate between the native analyte and the heavier isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. libios.fr By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard, the initial concentration of the analyte in the sample can be accurately determined. wuxiapptec.com This ratio remains constant regardless of analyte loss during sample workup or variations in instrument response, thus ensuring high accuracy and precision. researchgate.net

The use of uniformly ¹³C-labeled standards, like Aflatoxin G2-¹³C₁₇, is preferred over other isotopes such as deuterium (B1214612) (²H) because carbon atoms form the stable backbone of the molecule, making the label less susceptible to exchange or loss during analytical procedures. nih.gov

Mechanistic Advantages of this compound as an Internal Standard

The use of Aflatoxin G2-¹³C₁₇ as an internal standard in SIDA offers significant mechanistic advantages, leading to more reliable and accurate mycotoxin analysis, particularly in complex sample matrices.

Mitigation of Matrix Effects in Complex Biological and Food Samples

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in liquid chromatography-mass spectrometry (LC-MS/MS). lcms.czresearchgate.net These effects can lead to inaccurate quantification. researchgate.net Because Aflatoxin G2-¹³C₁₇ has virtually identical chemical and physical properties to the native Aflatoxin G2, it co-elutes during chromatography and experiences the same degree of signal suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By using the ratio of the analyte to the internal standard, these matrix effects are effectively canceled out, leading to more accurate results. libios.frhpst.cznih.gov

Comprehensive Compensation for Analyte Losses During Sample Preparation and Processing

The multi-step process of preparing food and biological samples for analysis, including extraction and cleanup, can often lead to analyte loss. musechem.com Adding Aflatoxin G2-¹³C₁₇ at the beginning of the sample preparation process ensures that it is subjected to the same conditions as the native Aflatoxin G2. nih.gov Consequently, any losses that occur during these steps will affect both the analyte and the internal standard equally. musechem.comlibios.fr This co-behavior allows for the accurate correction of these losses, as the ratio between the two remains constant. libios.fr This comprehensive compensation is crucial for achieving reliable quantification, especially when dealing with trace levels of mycotoxins. musechem.com

Enhancement of Measurement Accuracy and Reproducibility in Trace Analysis

The ability of Aflatoxin G2-¹³C₁₇ to correct for both matrix effects and analyte loss significantly enhances the accuracy and reproducibility of mycotoxin quantification, particularly at the low concentrations often encountered in food and feed samples. hpst.cza-2-s.com By normalizing the analyte response to the internal standard response, SIDA minimizes variations that can arise from the sample matrix, sample preparation inconsistencies, and instrument fluctuations. wuxiapptec.com This leads to high trueness (closeness to the actual value) and precision (repeatability) of the measurements. researchgate.neta-2-s.com Studies have shown that SIDA methods using ¹³C-labeled internal standards achieve low relative standard deviations, indicating high reproducibility. nih.govhpst.cz

Comparative Analysis of Calibration Strategies: The Analytical Superiority of Stable Isotope Dilution with this compound over External and Matrix-Matched Calibrations

In analytical chemistry, several calibration strategies are employed for quantification. However, for complex analyses like mycotoxin testing, SIDA with an internal standard like Aflatoxin G2-¹³C₁₇ demonstrates clear superiority over other common methods such as external calibration and matrix-matched calibration. researchgate.net

External calibration involves creating a calibration curve using standards prepared in a clean solvent. This method is simple but highly susceptible to matrix effects and analyte losses during sample preparation, often leading to inaccurate results when analyzing complex samples. nih.govresearchgate.net For instance, one study showed that external calibration for ochratoxin A in flour resulted in values 18–38% lower than the certified value due to matrix suppression. researchgate.net

Matrix-matched calibration attempts to compensate for matrix effects by preparing the calibration standards in a blank matrix extract that is similar to the sample being analyzed. lcms.czlcms.cz While this is an improvement over external calibration, it has several limitations. It can be difficult to obtain a truly blank matrix, and the composition of matrices can vary significantly between samples, leading to incomplete correction of matrix effects. lcms.cz Furthermore, this approach does not account for analyte losses during the extraction and cleanup steps. chromatographyonline.com

Stable Isotope Dilution Assay (SIDA) with this compound overcomes the primary limitations of both external and matrix-matched calibration. chromatographyonline.comrestek.com By incorporating the internal standard directly into the sample, it dynamically corrects for both matrix effects and procedural losses throughout the entire analytical process. researchgate.netresearchgate.net This results in significantly higher accuracy and precision. researchgate.net Research comparing these methods has consistently shown that SIDA provides more reliable and accurate quantification of mycotoxins in various food matrices. nih.govresearchgate.net While matrix-matched calibration can be a viable alternative when a corresponding ¹³C-internal standard is unavailable, SIDA remains the gold standard for achieving the most accurate results. researchgate.net

Interactive Data Table: Comparison of Calibration Strategies

Calibration StrategyCorrection for Matrix EffectsCorrection for Analyte LossAccuracy in Complex MatricesNeed for Blank Matrix
External Calibration NoNoLowNo
Matrix-Matched Calibration PartialNoModerateYes
SIDA with this compound YesYesHighNo

Chromatographic and Mass Spectrometric Approaches for Aflatoxin G2 Determination

Modern analytical strategies for aflatoxin G2 determination predominantly rely on the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS). chromatographyonline.com This combination offers high selectivity and sensitivity, which are crucial for detecting the low levels of aflatoxins often found in complex matrices. The integration of this compound as an internal standard is a key element in the validation and routine application of these methods. wadsworth.orgwadsworth.org

The development of robust LC-MS/MS methods involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure reliable and accurate quantification of aflatoxin G2. chromatographyonline.com The use of this compound is integral to this process, as it allows for precise quantification through internal standardization, compensating for variations in sample extraction and matrix-induced signal suppression or enhancement. wadsworth.orgwadsworth.org

Effective chromatographic separation is critical for distinguishing aflatoxin G2 from other mycotoxins and matrix components. Reversed-phase chromatography is the most common approach.

Column Chemistries: C18 columns are widely used for the separation of aflatoxins, providing good retention and resolution. chromatographyonline.comresearchgate.net For instance, a method for analyzing mycotoxins in medical marijuana products achieved baseline separation of five mycotoxins, including aflatoxin G2, on a C18 reversed-phase column within an 11-minute gradient. wadsworth.orgwadsworth.orgwadsworth.org Biphenyl column chemistries have also been shown to be effective, offering unique selectivity for mycotoxins. restek.comrestek.com A rapid, 3-minute analysis using a Raptor Biphenyl column successfully separated aflatoxins and ochratoxins in cannabis CBD oil. restek.com

Mobile Phase Gradients: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. chromatographyonline.comrestek.com A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation of multiple mycotoxins. For example, a UHPLC method for mycotoxin analysis in various food matrices used a mobile phase of water and methanol, both containing 2 mM ammonium formate and 0.1% formic acid, with a gradient from 65% to 90% methanol over 2 minutes. restek.com Another method for analyzing 12 regulated mycotoxins utilized a C18 column with simple LC-MS mobile phases containing 0.1% formic acid as a compromise for the determination of all mycotoxins. chromatographyonline.com

Table 1: Example of a Liquid Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)%A (Water, 2 mM ammonium formate, 0.1% formic acid)%B (Methanol, 2 mM ammonium formate, 0.1% formic acid)
0.000.73565
2.000.71090
2.010.73565
3.000.73565

This table is based on a published method for mycotoxin analysis in MCT oil. restek.com

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of aflatoxin G2. The instrument is typically operated in the positive electrospray ionization (ESI+) mode, and detection is performed using multiple reaction monitoring (MRM). restek.com In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity.

For Aflatoxin G2, the protonated molecule [M+H]⁺ is selected as the precursor ion. For this compound, the corresponding isotopically labeled precursor ion is chosen. The optimization of collision energies is crucial for achieving efficient fragmentation and maximizing the signal of the product ions.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions for Aflatoxin G2 and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Aflatoxin G2331.2189.3115.2
This compound348.3330.3-

Data compiled from a study on mycotoxins in MCT oil. restek.com

The use of at least two MRM transitions for the native aflatoxin G2 provides a high level of confidence in its identification, while the single transition for the labeled internal standard is used for quantification.

The demand for rapid testing of a large number of samples has driven the adoption of UHPLC-MS/MS methods. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing resolution. This results in significantly shorter analysis times and increased sample throughput. restek.com

A high-throughput analysis of mycotoxins in cannabis CBD oil demonstrated a total cycle time of just 3 minutes, enabling the analysis of more samples per shift. restek.com Similarly, a method for the determination of aflatoxins and ochratoxin A in animal feed utilized UHPLC-MS/MS for rapid and simple analysis. researchgate.net The use of this compound in these high-throughput methods is essential for maintaining accuracy and precision despite the accelerated pace of analysis. restek.com

While LC-MS/MS is the predominant technique for aflatoxin analysis, GC-MS can also be employed. However, aflatoxins are generally not volatile enough for direct GC analysis and often require a derivatization step to increase their volatility. researchgate.net This can make GC-MS methods more time-consuming. researchgate.net

Despite this, GC-MS offers high sensitivity and specificity. researchgate.net The use of this compound as an internal standard would be beneficial in GC-MS methods to correct for variability in the derivatization process and during the chromatographic run. caymanchem.com Research has explored the use of GC-MS for detecting volatile organic compounds (VOCs) as markers for aflatoxin contamination in maize, indicating the potential for indirect GC-MS based screening methods. canberra.edu.au However, direct analysis of aflatoxins by GC-MS is less common than LC-MS/MS.

Optimization of Liquid Chromatographic Separation Parameters (e.g., column chemistries, mobile phase gradients)

Integration of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Throughput this compound Applications

Rigorous Sample Preparation and Extraction Protocols Employing this compound

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest before instrumental analysis. The addition of this compound at the beginning of the sample preparation process is a key step in ensuring accurate quantification, as it compensates for any analyte losses that may occur during extraction and cleanup. hpst.czchromatographyonline.com

Several extraction and cleanup techniques are employed for aflatoxin analysis:

Solid-Phase Extraction (SPE): This is a common cleanup technique that uses a solid sorbent to selectively retain either the analytes or the interferences. For aflatoxin analysis, C18 or polymeric SPE cartridges are frequently used. restek.comnih.gov In one method, after an initial liquid extraction, the supernatant was passed through a bonded reversed-phase SPE cartridge for cleanup before LC-MS/MS analysis. restek.com

Immunoaffinity Chromatography (IAC): IAC columns contain antibodies that specifically bind to aflatoxins, providing a highly selective cleanup. researchgate.netlcms.cz The sample extract is passed through the column, the aflatoxins bind to the antibodies, and interfering compounds are washed away. The aflatoxins are then eluted with a solvent like methanol. The high specificity of IAC can minimize matrix effects to such an extent that in some cases, calibration with solvent standards may be possible, although the use of an internal standard like this compound is still recommended for the highest level of accuracy. lcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a popular sample preparation approach for multi-mycotoxin analysis in various food and feed matrices. rsc.orgnih.govnih.gov It typically involves an initial extraction with an acidified organic solvent (e.g., acetonitrile with formic acid), followed by a cleanup step using dispersive SPE (dSPE) with a combination of sorbents like primary secondary amine (PSA) and C18. rsc.orgmdpi.com The use of 13C-labeled internal standards, including this compound, is crucial in QuEChERS-based methods to mitigate matrix effects. nih.govnih.gov

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleCommon Sorbents/ReagentsAdvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phaseC18, polymeric phasesGood cleanup, can handle a range of matrices
Immunoaffinity Chromatography (IAC) Specific antibody-antigen bindingAflatoxin-specific antibodiesHighly selective, excellent cleanup, minimizes matrix effects. lcms.cz
QuEChERS Acetonitrile extraction followed by salting out and dSPE cleanupAcetonitrile, magnesium sulfate, PSA, C18Fast, easy, uses minimal solvent, effective for multiple analytes. nih.govnih.gov

The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and the desired sample throughput. In all cases, the incorporation of this compound provides a robust means of ensuring the reliability of the analytical results.

Strategic Addition of this compound as an Internal Calibrant Prior to Initial Sample Treatment

The cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) approach is the addition of the isotopically labeled internal standard at the very beginning of the analytical workflow, before any sample treatment. libios.fr this compound, a uniformly labeled isotopologue where all 17 carbon atoms are replaced by the heavy isotope ¹³C, serves as an ideal internal standard for the quantification of Aflatoxin G2. a-2-s.comcaymanchem.comlibios.fr This early introduction is critical because it ensures that the internal standard and the native analyte are subjected to the identical experimental conditions throughout the entire process, from extraction and purification to final detection. libios.frfda.gov

This strategy effectively compensates for procedural errors, analyte degradation, and variable recovery rates that can occur during the multi-step sample preparation process. libios.frromerlabs.com Because this compound has the same chemical structure and properties as native Aflatoxin G2, it will be lost or concentrated in the same proportion during extraction and cleanup. a-2-s.com In the final mass spectrometry analysis, the quantification is based on the ratio of the signal from the native analyte to the signal from the known amount of the added labeled standard. fda.govcore.ac.uk This ratiometric measurement corrects for signal fluctuations and matrix-induced ion suppression or enhancement, which are common challenges in complex samples analyzed by electrospray ionization (ESI) LC-MS/MS. libios.fra-2-s.com The use of a stable, fully-labeled ¹³C internal standard is preferred over deuterated standards, as C-C bonds are less prone to cleavage and there is no risk of H-D exchange with the solvent. hpst.cz

Development of Efficient Extraction Solvent Systems (e.g., optimized acetonitrile-water mixtures) for Mycotoxin Recovery

The initial extraction step is paramount for the successful recovery of mycotoxins from a sample matrix. The goal is to select a solvent system that efficiently solubilizes the target analytes while minimizing the co-extraction of interfering matrix components. For multi-mycotoxin analysis, including Aflatoxin G2, acetonitrile (ACN)-water mixtures are the most commonly employed and effective extraction solvents. fda.govnih.gov

The polarity of the solvent mixture can be fine-tuned by adjusting the ratio of acetonitrile to water to optimize recovery for a broad range of mycotoxins with varying chemical properties. nih.gov Research has shown that different proportions, such as 80:20, 60:40, or 50:50 (v/v) of acetonitrile to water, are effective depending on the specific application and matrix. fda.govnih.gov For instance, a U.S. FDA method for analyzing mycotoxins in corn, peanut butter, and wheat flour utilizes a 50% acetonitrile: 50% water (v/v) mixture. fda.gov

To further enhance extraction efficiency, particularly for acidic mycotoxins, small amounts of acids like formic acid or acetic acid are often added to the solvent system. nih.govmdpi.comgcms.cz An extraction solution of acetonitrile:water:acetic acid (80:19:1 v/v) has been used effectively for a wide range of mycotoxins in various food matrices. chromatographyonline.com Similarly, another study optimized the extraction by using equal parts acetonitrile and water containing 0.3% formic acid. nih.gov The selection of the optimal solvent system is a critical step in method development, ensuring high recovery rates for Aflatoxin G2 and its internal standard, this compound.

Table 1: Examples of Extraction Solvent Systems Used in Mycotoxin Analysis

Solvent CompositionAdditivesTarget MatricesReference
Acetonitrile:Water (50:50, v/v)NoneCorn, Peanut Butter, Wheat Flour fda.gov
Acetonitrile:Water (80:20, v/v)0.3% Formic AcidFeed nih.gov
Acetonitrile:Water (79:20, v/v)0.75% Acetic Acid + 0.2% Formic AcidCereal Grain Flours lcms.cz
Acetonitrile:Water (80:19, v/v)1% Acetic AcidCorn, Wheat, Soybean, Almond, etc. chromatographyonline.com
Acetonitrile and Water with 10% Formic Acid10% Formic AcidFeed Ingredients mdpi.com

Advanced Sample Clean-up Techniques for Mycotoxin Analysis with this compound (e.g., Solid Phase Extraction, Immunoaffinity Columns)

Following extraction, a sample clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer. mdpi.com Even when using a stable isotope-labeled internal standard like this compound, a clean-up procedure is still required to ensure method robustness and sensitivity. researchgate.net

Solid Phase Extraction (SPE) is a widely used clean-up technique. It involves passing the sample extract through a cartridge containing a solid sorbent. frontiersin.org For mycotoxin analysis, common SPE sorbents include C18, which retains nonpolar compounds, and materials used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods like primary secondary amine (PSA), which removes fatty acids, sugars, and other polar interferences. mdpi.comgcms.cz The choice of sorbent is tailored to the properties of the mycotoxins and the sample matrix. mdpi.com

Immunoaffinity Columns (IAC) offer a highly specific and efficient clean-up method. lcms.cz These columns contain antibodies that are covalently bound to a solid support. The antibodies specifically bind to the target mycotoxin or a group of structurally related mycotoxins (e.g., all aflatoxins). When the sample extract is passed through the column, the mycotoxins are captured by the antibodies, while matrix components are washed away. chromatographyonline.com The purified mycotoxins are then eluted with a solvent that disrupts the antibody-antigen binding. chromatographyonline.com IACs provide excellent recoveries and significantly reduce matrix effects, making them suitable for methods requiring very low detection limits. frontiersin.orglcms.cz While some methods suggest that the high selectivity of IACs can eliminate the need for internal standards, their use in conjunction with this compound provides the highest level of accuracy and is considered the gold standard, especially for multi-analyte methods. chromatographyonline.comlcms.cz

Method Validation and Quality Assurance Frameworks for this compound-Based Assays

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process. For assays based on this compound, this involves establishing key performance characteristics according to internationally recognized guidelines. lcms.cz

Establishing Linear Calibration Curves and Dynamic Ranges using this compound as a Quantitation Standard

The relationship between the instrument response and the concentration of the analyte is established through a calibration curve. In isotope dilution analysis, the curve is constructed by plotting the peak area ratio of the target analyte (Aflatoxin G2) to its labeled internal standard (this compound) against the concentration ratio. lcms.cz This approach ensures that any variability during the injection and ionization process affects both the analyte and the internal standard equally, yielding a stable and precise response ratio.

Calibration standards are typically prepared in a solvent mixture similar to the final sample extract. fda.gov A series of standards covering the expected concentration range of the samples is analyzed. chromatographyonline.com For instance, a seven-level calibration curve for aflatoxins might range from 0.05 ng/mL to 25 ng/mL. chromatographyonline.com The linearity of the curve is then evaluated. A weighted linear regression, often with a weighting factor of 1/x, is commonly applied to ensure accuracy across the entire dynamic range, giving more weight to the lower concentration levels which are often closer to regulatory limits. lcms.czwadsworth.org

Table 2: Example Calibration Range for Aflatoxin G2 Analysis

Calibration LevelAnalyte Concentration (ng/mL)IS Concentration (ng/mL)DescriptionReference
10.050.5Near the Limit of Quantitation chromatographyonline.com
20.10.5Low Range chromatographyonline.com
30.50.5Low-Mid Range chromatographyonline.com
41.00.5Mid Range chromatographyonline.com
55.00.5Mid-High Range chromatographyonline.com
610.00.5High Range chromatographyonline.com
725.00.5Upper Limit of Quantitation chromatographyonline.com

Determination of Method-Dependent Limits of Detection (LOD) and Limits of Quantitation (LOQ) for Aflatoxin G2

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from the background noise, though not necessarily quantified with acceptable precision. wadsworth.orgnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of accuracy and precision. nih.govwadsworth.org

These limits are method-dependent and must be determined experimentally for each matrix. A common approach is to analyze a series of blank samples and calculate the standard deviation of the background noise. The LOD is often defined as a signal-to-noise ratio (S/N) of 3, while the LOQ is defined as an S/N of 10. nih.gov Alternatively, the LOQ can be set as 3 to 5 times the LOD. wadsworth.orgwadsworth.org For Aflatoxin G2, methods utilizing this compound as an internal standard have achieved LOQs as low as 0.05 ng/mL in solvent and 0.50 ng/g in complex matrices like medium-chain triglycerides. wadsworth.orgwadsworth.org

Table 3: Example LOD and LOQ Values for Aflatoxin G2

MatrixLODLOQUnitReference
Solvent / Diluent0.0500.25ng/mL wadsworth.orgwadsworth.orgwadsworth.org
Medium-Chain Triglycerides (MCT) Oil0.502.5ng/g wadsworth.orgwadsworth.orgwadsworth.org
Food-grade Gums-0.1 - 25*µg/kg nih.gov
Cereal Flours0.035 - 0.2 0.1 - 0.63ng/g frontiersin.org

*Value represents the range for various mycotoxins, with Aflatoxin B1 at the lower end. **Values are for total aflatoxins after SPME cleanup and post-column derivatization.

Evaluation of Analytical Accuracy, Precision, and Recovery Rates in Diverse Matrices

A key part of method validation is assessing its accuracy, precision, and recovery.

Accuracy refers to the closeness of a measured value to the true value. It is typically evaluated through recovery studies, where a blank matrix is spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). researchgate.net The samples are then analyzed, and the measured concentration is compared to the spiked amount. The use of this compound as an internal standard inherently corrects for recovery losses, leading to "apparent recovery" values that are typically close to 100%. hpst.cz Studies have reported average recoveries for aflatoxins between 84% and 117% in food-grade gums and 74.2% to 101.1% in other matrices when using isotope dilution assays. researchgate.netnih.gov

Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision is assessed under two conditions: repeatability (intra-day precision), where analyses are performed by the same operator on the same day with the same equipment, and reproducibility (inter-day precision), where analyses are conducted on different days, often by different operators. nih.gov For mycotoxin analysis using SIDA, RSD values are typically below 15-20%. chromatographyonline.comnih.gov

Recovery Rate in the context of SIDA reflects the efficiency of the extraction and clean-up process. While the internal standard corrects for losses, monitoring the absolute recovery is still a valuable quality control measure to ensure the method is performing efficiently. hpst.cz

Table 4: Representative Performance Data for Aflatoxin Analysis using ¹³C Internal Standards

MatrixSpiking Level (µg/kg)Average Recovery (%)Precision (RSD %)Reference
Food-grade Gums1, 5, 2584 - 117< 20 nih.gov
MaizeVarious88 - 1054 - 11 hpst.cz
Various FoodsVarious74.2 - 101.10.1 - 5.8 researchgate.net
Corn, Wheat, Almond, etc.Various80 - 120< 15 chromatographyonline.com

Participation in Inter-Laboratory Harmonization and Proficiency Testing Programs for Aflatoxin G2 Quantification

The consistent and accurate quantification of Aflatoxin G2 across different analytical laboratories is paramount for ensuring global food safety and fair trade. Inter-laboratory harmonization and proficiency testing (PT) programs are essential frameworks for achieving this goal. These programs allow laboratories to assess their analytical performance against their peers and a reference value, thereby demonstrating their competence and the reliability of their data. wur.nlbipm.org A key component in the success of these programs, particularly for advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of stable isotope-labeled internal standards, with this compound being the ideal standard for the quantification of native Aflatoxin G2. libios.frhpst.cz

The fundamental principle behind using this compound in this context is its ability to mimic the chemical and physical behavior of the native Aflatoxin G2 throughout the entire analytical process, from extraction and cleanup to chromatographic separation and detection. libios.fr Since the ¹³C-labeled standard is added to a sample at a known concentration at the beginning of the workflow, it experiences the same potential losses during sample preparation and the same ionization suppression or enhancement effects in the mass spectrometer as the target analyte. romerlabs.comwadsworth.org This stable isotope dilution assay (SIDA) approach allows for the correction of these variations, leading to significantly improved accuracy and precision in the final quantification. hpst.czfda.gov

Proficiency tests for mycotoxins, such as those organized by the European Union Reference Laboratory (EURL), often involve the analysis of contaminated materials like maize, cocoa powder, or animal feed. wur.nl In these studies, participating laboratories are required to quantify specific aflatoxins, including Aflatoxin G2. The data from these PTs demonstrate the effectiveness of using ¹³C-labeled internal standards. Laboratories employing LC-MS/MS with isotope dilution consistently achieve better performance metrics, including lower relative standard deviations (RSD) and more satisfactory z-scores, compared to those using other methods. wur.nlresearchgate.net

For example, a 2023 proficiency test on maize flour and cocoa powder organized by the EURL for Mycotoxins & Plant toxins highlighted the analytical challenges and methodologies used by National Reference Laboratories and Official Laboratories. wur.nl While various methods were used, a significant number of participants employed LC-MS/MS, with many using ¹³C-labeled internal standards for each analyte to ensure accuracy. wur.nl

The table below presents data from a proficiency test on maize flour, which demonstrates typical results for Aflatoxin G2 quantification. The consensus value is derived from the results of all participating laboratories, and the robust relative standard deviation (RSDr) indicates the level of agreement among them.

Table 1: Proficiency Test Results for Aflatoxin G2 in Maize Flour
AnalyteMatrixConsensus Value (µg/kg)Robust RSDr (%)Target Standard Deviation (σP) (%)
Aflatoxin G2Maize Flour0.20331.025

Data sourced from a 2023 EURL Proficiency Test report. wur.nl

In this PT, the robust RSD for Aflatoxin G2 was higher than the target standard deviation, which was attributed to the very low concentration of the analyte, often falling near or below the limit of quantification (LOQ) for many participants. wur.nl Despite this, the use of Aflatoxin G2-¹³C17 is critical in such low-level detection scenarios to ensure that the reported values are as close to the true value as possible.

The reliability of these internal standards stems from their high purity and accurately certified concentrations, which are traceable to international standards. lgcstandards.com Manufacturers provide comprehensive certificates of analysis for these standards, detailing their isotopic purity and concentration, which are established through gravimetric preparation and confirmed by analytical methods. libios.frlgcstandards.com

Table 2: Certified Value for a U-[¹³C₁₇]-Aflatoxin G2 Standard Solution
CompoundIsotopic Purity (atom %)Certified Mass Concentration (µg/mL)Measurement Uncertainty (µg/mL)Solvent
U-[¹³C₁₇]-Aflatoxin G298.70.504± 0.008Acetonitrile

Data represents a typical commercial standard. lgcstandards.com

Ultimately, the participation in inter-laboratory studies and PT programs using well-characterized internal standards like this compound is indispensable. It not only validates the analytical methods of individual laboratories but also promotes the harmonization of results on a national and international level. researchgate.netwur.nl This ensures that regulatory limits for Aflatoxin G2 are enforced based on reliable and comparable analytical data, safeguarding public health. wur.nl

Applications of Aflatoxin G2 13c17 in Mycotoxin Monitoring and Risk Management

Surveillance and Quantification of Aflatoxin G2 in Diverse Agricultural Commodities

Aflatoxin G2-¹³C₁₇ is instrumental in the surveillance of Aflatoxin G2 across a wide spectrum of agricultural products that are susceptible to contamination by Aspergillus fungi. mdpi.com The accurate data generated using this internal standard helps in assessing contamination levels and enforcing regulatory limits to protect consumer health. researchgate.netacs.org

Cereal grains are staple food and feed components worldwide and are frequently monitored for mycotoxin contamination. nih.govmeasurlabs.com Isotope dilution-ultrahigh-performance liquid chromatography-tandem mass spectrometry (ID-UHPLC-MS/MS) methods have been established for the accurate determination of aflatoxins, including G2, in grains. researchgate.net In these methods, ¹³C-labeled aflatoxins are used as internal standards to ensure the elimination of matrix interferences, which are common in complex grain samples. researchgate.net

A collaborative study evaluating a stable isotope dilution assay (SIDA) for mycotoxins in foods analyzed various matrices, including corn and wheat flour. acs.org By fortifying samples with ¹³C uniformly labeled mycotoxins, including Aflatoxin G2-¹³C₁₇, the study demonstrated high recovery rates (most between 80-120%) and low relative standard deviations (RSDs), highlighting the method's robustness for complex cereal matrices. acs.org This approach simplifies sample preparation and eliminates the need for matrix-matched calibration standards, which are often difficult to prepare. nih.govacs.org Research has shown that methods using these internal standards can achieve low limits of detection (LOD) for Aflatoxin G2 in wheat flour, similar to those in almonds (0.32 µg/kg). researchgate.netnih.gov

Nuts and oilseeds, particularly peanuts, are highly susceptible to aflatoxin contamination. nih.govresearchgate.net The use of Aflatoxin G2-¹³C₁₇ and other labeled standards is crucial for accurate risk assessment in these commodities. researchgate.netnih.gov LC-MS/MS stable isotope dilution assays have been successfully developed and applied to determine trace levels of aflatoxins in various nuts. researchgate.netnih.gov

For instance, a study on the determination of mycotoxins in peanut butter used a multi-mycotoxin analysis method with ¹³C-labeled internal standards. chromatographyonline.com This method was validated across several food matrices and proved effective for quantifying aflatoxins, with one peanut butter sample showing contamination with Aflatoxin B1 and B2. chromatographyonline.com Another study focused on developing an LC-MS/MS SIDA for aflatoxins in almonds and wheat flour, using deuterated Aflatoxin G2 as an internal standard, which functions similarly to its ¹³C counterpart. researchgate.netnih.gov The method yielded recovery rates between 90% and 105% and a coefficient of variation of 4.8% for Aflatoxin G2, demonstrating excellent accuracy and precision. researchgate.netnih.gov

Dried fruits and spices are another category of food products where aflatoxin contamination is a significant concern. researchgate.net Sensitive and automated methods using in-tube solid-phase microextraction (SPME) coupled with LC-MS have been developed for the determination of aflatoxins B1, B2, G1, and G2 in these products. While this particular study used Aflatoxin M1 as an internal standard, the principles underscore the need for an internal standard to achieve reliable quantification.

More advanced multi-mycotoxin methods for dried fruits like raisins, figs, and apricots have been developed using LC-MS/MS combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. researchgate.netnih.gov An international collaborative study involving 23 laboratories analyzed various challenging matrices, including spices and dried fruits, using a method that incorporated ¹³C-labeled internal standards. nih.gov The results showed excellent performance characteristics, with relative standard deviations for reproducibility ranging from 7% to 26%, proving the method's suitability for regulatory compliance even at low contamination levels. nih.gov

Monitoring mycotoxins in animal feed is critical not only for animal health but also to prevent the carry-over of toxins into human food products like milk and meat. nih.govresearchgate.netresearchgate.net Rapid and simple methods using UHPLC-MS/MS have been developed to determine aflatoxins, including G2, in animal and pet foods. nih.govresearchgate.net One such study analyzed 19 real samples and detected Aflatoxin G2 in two of them at concentrations of 13 and 17 µg/kg, respectively. nih.govresearchgate.net The method demonstrated good recoveries (84% to 113%) and a limit of quantification (LOQ) of 5 µg/kg for the assayed mycotoxins. nih.gov Other analytical methods for feedstuffs include HPLC with fluorescence detection after cleanup with immunoaffinity columns. nih.govresearchgate.netresearchgate.net The use of stable isotope-labeled standards like Aflatoxin G2-¹³C₁₇ in these LC-MS/MS-based methods provides the highest level of accuracy for quantitative analysis in these often complex and non-homogenous matrices. iaea.org

Table 1: Research Findings on Aflatoxin G2 Quantification in Agricultural Commodities Using Isotope Dilution Analysis
CommodityAnalytical MethodInternal Standard UsedKey Findings (Recovery %, RSD %, LOQ/LOD)Source
Corn, Wheat FlourSIDA and LC-MS/MS¹³C Uniformly Labeled MycotoxinsRecoveries: 80-120%; Repeatability RSDr &lt; 10%; Reproducibility RSDR &lt; 15% acs.org
Almonds, Wheat FlourLC-MS/MS SIDADeuterated Aflatoxin G2Recovery: 90-105%; Inter-assay CV: 4.8%; LOD: 0.32 µg/kg researchgate.netnih.gov
Dried Fruits, Spices, Cereals, NutsLC-MS/MS¹³C-Labeled MycotoxinsRSDr: 5-23%; RSDR: 7-26%; Trueness: 85-129% nih.gov
Animal FeedUHPLC-MS/MSMatrix-matched calibrationRecovery: 84-113%; RSD &lt; 20%; LOQ: 5 µg/kg. Aflatoxin G2 detected in 2 of 19 samples. nih.gov

Dried Fruits (e.g., figs) and Spices

Analysis of Aflatoxin G2 in Complex Food Matrices for Consumer Protection

The application of Aflatoxin G2-¹³C₁₇ extends to highly processed and sensitive food products, where ensuring the absence of mycotoxins is paramount for consumer safety, especially for vulnerable populations like infants. acs.orgresearchgate.net

While Aflatoxin M1 is the primary aflatoxin of concern in milk, resulting from the metabolism of Aflatoxin B1 by dairy animals, the potential for contamination of multi-ingredient products with other aflatoxins exists. unitedchem.comobrnutafaza.hrchromatographyonline.comhygiena.com Infant formula, which can contain various agricultural ingredients, requires rigorous testing for a broad range of mycotoxins. researchgate.netacs.orgresearchgate.net

A comprehensive stable isotope dilution assay using LC-MS/MS was developed to simultaneously determine 12 mycotoxins, including Aflatoxin G2, in milk-based infant formula and other dairy products. acs.org This method utilizes a suite of 12 ¹³C uniformly labeled mycotoxins, including Aflatoxin G2-¹³C₁₇, as internal standards. acs.org The samples were fortified with these standards, and the analysis showed excellent average recoveries for Aflatoxins B1, B2, G1, and G2, ranging from 89% to 126% with RSDs under 20% across matrices like milk, infant formula, and milk powder. acs.org The use of ¹³C-labeled internal standards proved essential for achieving accurate quantification by correcting for matrix effects inherent in these complex food products. acs.org Another study validated a sensitive method for mycotoxin analysis in infant formula using UHPLC-MS/MS, noting that the limits of quantification for Aflatoxins B1, B2, G1, and G2 were well below the maximum permissible limits. researchgate.net

Table 2: Research Findings on Aflatoxin G2 Quantification in Dairy and Infant Formula
ProductAnalytical MethodInternal Standard UsedKey Findings (Recovery %, RSD %)Source
Milk-based Infant Formula, Milk Powder, Baby YogurtSIDA and LC-MS/MS12 ¹³C Uniformly Labeled Mycotoxins (including Aflatoxin G2-¹³C₁₇)Average Recoveries: 89-126%; RSDs: &lt;20% acs.org
Infant FormulaUHPLC-MS/MS with modified QuEChERSNot specified, but method validated for low LOQsLOQ for Aflatoxin G2 was much lower than the maximum limit. researchgate.net

Food-Grade Gums and Other Processed Food Components

The application of Aflatoxin G2-¹³C₁₇ is crucial for ensuring the safety of various processed food ingredients where mycotoxin contamination can occur. Food-grade gums, which are used as thickeners and stabilizers, represent one such complex matrix. A study on the determination of 11 mycotoxins in food-grade gums utilized ¹³C-labeled internal standards, including Aflatoxin G2-¹³C₁₇, for quantification. iteh.ai The method demonstrated excellent performance, with high average recoveries and low relative standard deviations (RSDs), underscoring its suitability for these challenging samples.

Beyond gums, Aflatoxin G2-¹³C₁₇ is integral to the analysis of a wide array of other processed food components. The U.S. Food and Drug Administration (FDA) has developed and validated methods using stable isotope dilution assays with ¹³C-labeled standards for determining mycotoxins in commodities such as corn flour and peanut butter. fda.gov These methods are designed for regulatory and surveillance purposes, providing the high degree of accuracy needed for enforcement actions. fda.gov

Similarly, the analysis of edible oils, including peanut, olive, corn, and canola oil, benefits from the use of Aflatoxin G2-¹³C₁₇. researchgate.netsci-hub.box A stable isotope dilution LC-MS/MS method for the simultaneous determination of 12 mycotoxins in various edible oils demonstrated that the use of ¹³C-internal standards leads to consistent and accurate quantification without the need for matrix-matched calibration standards. sci-hub.box This simplifies the analytical process while maintaining high selectivity and sensitivity. sci-hub.box

Table 1: Performance of an LC-MS/MS Method Using Aflatoxin G2-¹³C₁₇ for the Analysis of Aflatoxins in Various Processed Food Matrices

MatrixAnalyteFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Food-Grade GumsAflatoxin G2194<20Not Specified
5102<20
25100<20
AlmondsAflatoxin G2Not Specified90-1054.80.32
Wheat FlourAflatoxin G2Not Specified90-105Similar to AlmondsSimilar to Almonds
Edible OilsAflatoxin G2180-120<200.1 - 6.4 (Range for 12 mycotoxins)
1080-120<20
10080-120<20

Data compiled from multiple research studies. iteh.aisci-hub.boxresearchgate.net

Contribution of Accurate Aflatoxin G2-¹³C₁₇-Enabled Quantification to Regulatory Compliance and International Trade Standards

The accuracy afforded by analytical methods using Aflatoxin G2-¹³C₁₇ is a cornerstone of regulatory compliance and the facilitation of international trade. newfoodmagazine.com Globally, more than 100 countries have established maximum levels for mycotoxins in food and feed to protect public health. lgcstandards.com In the European Union, for instance, Commission Regulation (EC) No 1881/2006 (succeeded by (EU) 2023/915) sets stringent maximum levels for aflatoxins in various foodstuffs, including a limit for the sum of aflatoxins B1, B2, G1, and G2, as well as for aflatoxin B1 alone. chemie-brunschwig.chcabidigitallibrary.org

To enforce these regulations, analytical methods must be highly reliable to avoid both false-positive results, which can lead to unnecessary product recalls and trade disputes, and false-negative results, which pose a public health risk. newfoodmagazine.com Isotope dilution mass spectrometry using standards like Aflatoxin G2-¹³C₁₇ is considered the gold standard for accuracy. newfoodmagazine.com It ensures that quantification is minimally affected by the sample matrix, providing robust and defensible data for official controls and surveillance. researchgate.net

This high level of accuracy is critical for food producers exporting products to regions with strict mycotoxin regulations, such as the EU. chemie-brunschwig.chcabidigitallibrary.org By using methods validated with Aflatoxin G2-¹³C₁₇, exporters can demonstrate with confidence that their products meet the required safety standards, thereby preventing border rejections and facilitating smoother international trade. The FDA also employs methods based on ¹³C-labeled internal standards for its regulatory analyses, highlighting the importance of this approach in a major global market. fda.gov

Table 2: Selected European Union Maximum Levels for Aflatoxins in Foodstuffs (Regulation (EU) 2023/915)

FoodstuffMycotoxinMaximum Level (µg/kg)
Groundnuts (peanuts) and other oilseeds to be subjected to sorting, or other physical treatment, before human consumption or use as an ingredient in foodAflatoxin B18.0
Sum of Aflatoxins (B1+B2+G1+G2)15.0
Groundnuts (peanuts) and other oilseeds for direct human consumption or as an ingredient in foodAflatoxin B12.0
Sum of Aflatoxins (B1+B2+G1+G2)4.0
Cereals and cereal productsAflatoxin B12.0
Sum of Aflatoxins (B1+B2+G1+G2)4.0
Processed cereal-based foods and baby foods for infants and young childrenAflatoxin B10.10

This table presents a selection of maximum levels and is not exhaustive. wur.nl

Role of Aflatoxin G2-¹³C₁₇ in Certified Reference Material (CRM) Development and Metrological Traceability for Mycotoxin Analysis

Aflatoxin G2-¹³C₁₇ is fundamental to the establishment of metrological traceability in mycotoxin analysis, a key requirement for ensuring that measurement results are accurate, comparable, and reliable across different laboratories and over time. researchgate.net This is achieved through its use in the production of high-quality Certified Reference Materials (CRMs). romerlabs.com

CRMs are materials with one or more sufficiently homogeneous and stable property values that have been certified by a metrologically valid procedure. romerlabs.com Aflatoxin G2-¹³C₁₇ is available as a high-purity solution CRM, often manufactured under ISO 17034 accreditation, which is the highest quality standard for reference material producers. lgcstandards.comchemie-brunschwig.chromerlabs.com These single-component solution CRMs come with a certificate of analysis that documents the certified concentration and its associated uncertainty, establishing a direct link in the traceability chain. romerlabs.comlibios.fr

Furthermore, Aflatoxin G2-¹³C₁₇ is used to accurately assign the certified value of mycotoxins in matrix CRMs, such as those made from peanut butter or blended vegetable oil. europa.eu In the development of these matrix CRMs, the ¹³C-labeled internal standard is used to quantify the native aflatoxin G2 content with high precision, overcoming matrix interferences. researchgate.net Laboratories use these matrix CRMs to validate their analytical methods, perform quality control, and demonstrate the accuracy of their results. researchgate.net The use of CRMs produced with Aflatoxin G2-¹³C₁₇ ensures that analytical measurements are traceable to the International System of Units (SI), underpinning the global comparability and mutual recognition of mycotoxin testing results. researchgate.net

Emerging Research Directions and Future Perspectives for Aflatoxin G2 13c17 in Mycotoxin Science

Innovations in Automated and High-Throughput Screening Methodologies Incorporating Aflatoxin G2-13C17

The demand for rapid and efficient mycotoxin testing in the food and feed industries has spurred the development of automated and high-throughput screening (HTS) methods. bastiaanse-communication.comperlan.com.pl this compound is integral to these advancements, particularly in techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). libios.frlibios.fr LC-MS/MS has become a standard for mycotoxin analysis due to its high sensitivity and specificity. mdpi.com

The core advantage of using this compound lies in its ability to act as a perfect internal standard. Being a stable, non-radioactive, isotopically labeled version of the target analyte, it shares the same physicochemical and chromatographic behaviors as the native Aflatoxin G2. This allows it to compensate for variations that can occur during sample preparation, cleanup, and the ionization process in the mass spectrometer, leading to more accurate and reliable quantification. researchgate.net

Recent innovations focus on streamlining sample preparation to enable the analysis of a large number of samples efficiently. High-throughput sample preparation procedures, such as those using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods, have been optimized for various complex matrices like animal tissues, eggs, and milk. mdpi.com These methods, in conjunction with this compound as an internal standard, allow for the analysis of up to 96 samples in a single analytical batch, significantly increasing laboratory efficiency. mdpi.com

Future developments in this area are likely to involve further miniaturization and automation of the entire analytical workflow, from sample extraction to data analysis. The integration of robotic systems for sample handling and preparation, coupled with advanced data processing software, will further enhance the throughput and reduce the potential for human error in mycotoxin screening.

Expansion of Isotope-Labeled Standards for Comprehensive Multi-Mycotoxin Analysis

The co-occurrence of multiple mycotoxins in a single commodity is a common and significant concern. nih.gov Therefore, there is a growing need for analytical methods capable of simultaneously detecting and quantifying a wide range of mycotoxins. This compound is a key component in the development of these multi-mycotoxin methods. libios.frnih.gov

The use of a suite of isotope-labeled internal standards, including this compound, allows for the accurate quantification of numerous mycotoxins in a single chromatographic run. nih.goviaea.org This approach, known as stable isotope dilution assay (SIDA), is considered the gold standard for mycotoxin analysis as it effectively corrects for matrix effects, which are a major source of inaccuracy in quantitative LC-MS/MS analysis. researchgate.netfda.gov

Research is ongoing to expand the library of available isotope-labeled mycotoxin standards to cover a broader spectrum of regulated and emerging mycotoxins. researchgate.net This will enable the development of even more comprehensive multi-mycotoxin methods, providing a more complete picture of the contamination profile of food and feed samples.

Table 1: Examples of Isotope-Labeled Mycotoxin Standards Used in Multi-Mycotoxin Analysis

Isotope-Labeled StandardNative Mycotoxin
[¹³C₁₇]-Aflatoxin G2Aflatoxin G2
[¹³C₁₇]-Aflatoxin G1Aflatoxin G1
[¹³C₁₇]-Aflatoxin B2Aflatoxin B2
[¹³C₁₇]-Aflatoxin B1Aflatoxin B1
[¹³C₂₀]-Ochratoxin AOchratoxin A
[¹³C₃₄]-Fumonisin B1Fumonisin B1
[¹³C₁₅]-DeoxynivalenolDeoxynivalenol
[¹³C₁₈]-ZearalenoneZearalenone
[¹³C₂₄]-T-2 toxinT-2 toxin
[¹³C₂₂]-HT-2 toxinHT-2 toxin

This table is for illustrative purposes and does not represent an exhaustive list. The specific combination of standards used can vary depending on the analytical method and the target mycotoxins. researchgate.netnih.govfda.gov

Interdisciplinary Research Integrating this compound in Exposure Assessment and Public Health Studies

Aflatoxins are recognized as a significant public health concern due to their carcinogenic properties and other adverse health effects. nih.gov Accurate assessment of human exposure to these toxins is crucial for understanding their health impacts and for implementing effective risk management strategies. europa.eu this compound plays a critical role in this area by enabling the precise measurement of Aflatoxin G2 levels in human biological samples, such as serum and urine. nih.gov

Interdisciplinary research combining analytical chemistry with epidemiology and public health is essential for elucidating the links between aflatoxin exposure and diseases like hepatocellular carcinoma. nih.govwho.int The use of this compound in biomonitoring studies allows for the development of reliable biomarkers of exposure. nih.gov These biomarkers provide a more accurate measure of an individual's internal dose of aflatoxins compared to estimates based solely on dietary intake. nih.gov

A longitudinal study in rural Ethiopia, for instance, utilized isotope-labeled aflatoxins, including ¹³C₁₇ aflatoxin, as internal standards for analyzing aflatoxin levels in children's serum. nih.gov While the study did not find a clear association between exposure to specific aflatoxins and linear growth, it highlighted the high prevalence of aflatoxin exposure and the significant seasonal variations. nih.gov Such studies are vital for identifying high-risk populations and for evaluating the effectiveness of interventions aimed at reducing aflatoxin exposure.

Future research in this domain will likely focus on large-scale, international biomonitoring studies to obtain a more comprehensive global picture of aflatoxin exposure. Integrating data from these studies with information on dietary habits, genetic susceptibility, and other lifestyle factors will provide a more nuanced understanding of the health risks associated with aflatoxin exposure.

Global Collaboration in Developing Standardized Aflatoxin G2 Quantification Protocols to Ensure Food Safety Worldwide

Ensuring the safety of the global food supply requires internationally harmonized and standardized methods for mycotoxin analysis. bastiaanse-communication.com The development of standardized protocols for the quantification of Aflatoxin G2, incorporating this compound, is a key area of focus for international organizations and regulatory bodies. aoac.orgaoac.org

Collaborative studies involving multiple laboratories across different countries are essential for validating analytical methods and for establishing their performance characteristics, such as accuracy, repeatability, and reproducibility. nih.gov For example, a collaborative study involving 13 laboratories from 7 countries was conducted to validate a method for the determination of aflatoxins and ochratoxin A in ginseng and ginger. nih.gov Such studies provide the necessary data for the adoption of methods by organizations like AOAC INTERNATIONAL. aoac.orgnih.gov

The availability of certified reference materials (CRMs) and proficiency testing (PT) schemes are also crucial components of a robust quality assurance system for mycotoxin analysis. wur.nl CRMs, which are materials with a certified concentration of the analyte, are used for method validation and for ensuring the accuracy of analytical measurements. PT schemes allow laboratories to assess their performance by comparing their results with those of other laboratories. wur.nl

The World Mycotoxin Forum and other international conferences provide platforms for researchers, regulators, and industry stakeholders to share knowledge, discuss challenges, and work towards the global harmonization of mycotoxin control strategies. bastiaanse-communication.com Continued global collaboration will be essential for the development and implementation of standardized protocols that ensure the safety and quality of food products worldwide.

Q & A

Q. What is the primary analytical application of Aflatoxin G2-13C17 in mycotoxin research?

this compound is a stable isotope-labeled internal standard used to quantify unlabeled aflatoxin G2 via liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). Its isotopic labeling (13C17) ensures minimal interference with the target analyte, enabling precise correction for matrix effects and ionization efficiency during MS analysis .

Q. What purity standards are required for this compound in validated analytical methods?

High-purity (≥98%) this compound is essential for reliable quantification. Impurities can skew calibration curves or introduce false positives. Suppliers typically provide certificates of analysis detailing isotopic enrichment and chemical purity, which must be verified before experimental use .

Q. How should this compound be stored to maintain stability?

Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Desiccants should be used to minimize moisture exposure, as humidity can alter its physicochemical properties. Stability studies indicate no significant degradation under these conditions for up to 12 months .

Q. What safety precautions are critical when handling this compound in the laboratory?

As a carcinogen (GHS Category 1B) and mutagen (Category 1B), it requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and respiratory protection. Emergency protocols for spills include using HEPA-filtered vacuums and decontamination with 5% sodium hypochlorite .

Q. How is this compound synthesized, and what isotopic labeling challenges exist?

The compound is synthesized via 13C isotopic enrichment during fungal fermentation or chemical synthesis. Key challenges include achieving uniform 13C incorporation at all 17 carbon positions and minimizing unlabeled byproducts, which require rigorous purification steps like preparative chromatography .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound in complex matrices?

High-resolution mass spectrometry (HRMS) with a resolving power >50,000 effectively distinguishes isotopic peaks from co-eluting matrix components. Additionally, optimizing chromatographic separation (e.g., using C18 columns with gradient elution) reduces overlap between the internal standard and endogenous compounds .

Q. What experimental design considerations are critical for multi-mycotoxin assays using this compound?

Key factors include:

  • Matrix-matched calibration : Compensates for extraction efficiency variations in different food matrices (e.g., cereals vs. nuts).
  • Cross-reactivity testing : Validate specificity against structurally similar mycotoxins (e.g., aflatoxin G1 or B2).
  • Detection limits : Ensure method sensitivity aligns with regulatory thresholds (e.g., EU Commission Regulation 519/2014 for aflatoxins) .

Q. How should discrepancies in recovery rates of this compound across studies be resolved?

Discrepancies often arise from differences in extraction protocols (e.g., solvent polarity, pH) or matrix effects. To resolve these:

  • Perform recovery experiments using spiked blank matrices.
  • Compare results against validated reference methods (e.g., AOAC 991.31).
  • Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability .

Q. What validation parameters are mandatory for regulatory compliance when using this compound?

Methods must meet criteria for:

  • Linearity : R² ≥ 0.995 across the calibration range.
  • Recovery : 70–120% for spiked samples.
  • Precision : Relative standard deviation (RSD) < 15% for intraday and interday replicates.
  • Limit of quantification (LOQ) : Typically ≤ 0.1 µg/kg for aflatoxins in food matrices .

Q. How should the use of this compound be documented to ensure reproducibility in published research?

The methods section must specify:

  • Source and purity : Supplier, batch number, and certificate of analysis.
  • Preparation details : Solvent, concentration, and storage conditions.
  • Validation data : Recovery rates, precision, and LOQ.
  • Instrument parameters : MS transitions (e.g., m/z 331 → 313 for quantification) and chromatographic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.